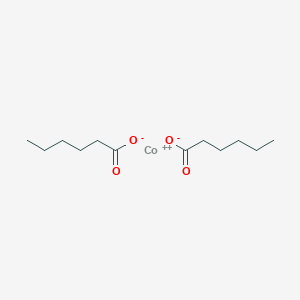

Cobalt(2+);hexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

17527-88-7 |

|---|---|

Molecular Formula |

C12H22CoO4 |

Molecular Weight |

289.23 g/mol |

IUPAC Name |

cobalt(2+);hexanoate |

InChI |

InChI=1S/2C6H12O2.Co/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

NMNZGKIKHBYUNG-UHFFFAOYSA-L |

SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Co+2] |

Canonical SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Co+2] |

Origin of Product |

United States |

Catalytic Mechanisms and Applications of Cobalt 2+ ;hexanoate in Chemical Transformations

Catalysis in Oxidation Reactions

Cobalt(2+);hexanoate (B1226103), also known as cobalt bis(2-ethylhexanoate), is a highly effective catalyst in various oxidation reactions. nbinno.com Its utility stems from its ability to facilitate oxygen transfer and promote the formation of free radicals, which are essential for initiating and propagating oxidative processes. atamanchemicals.comsajanoverseas.org This catalytic activity is harnessed in a range of industrial applications, from the drying of coatings to the degradation of environmental pollutants.

Promotion of Drying Processes in Polyunsaturated Oil-Based Systems

Cobalt(2+);hexanoate is a powerful oxidizing agent and one of the most active surface driers used in the coatings industry. atamanchemicals.comatamanchemicals.com It significantly accelerates the drying of films made from polyunsaturated oils, such as those found in alkyd resins, paints, and varnishes. nbinno.comknowde.com The drying of these oils is an oxidative polymerization process. researchgate.net

The catalytic mechanism involves the acceleration of oxygen uptake by the polyunsaturated fatty acid chains in the oil. sajanoverseas.org this compound facilitates the decomposition of hydroperoxides that are naturally formed in the oil, generating free radicals. These radicals then initiate a chain reaction of polymerization, leading to the cross-linking of the oil molecules and the formation of a solid, dry film. researchgate.net The addition of cobalt driers like this compound reduces the activation energy required for the oxidation of these fatty acids. researchgate.net

While highly effective for surface drying, this compound is often used in combination with auxiliary driers to ensure uniform drying throughout the entire film and to prevent surface wrinkling. atamanchemicals.com

Role as an Oxidative Catalyst in Advanced Coatings and Varnishes

In the realm of advanced coatings and varnishes, this compound serves as a crucial oxidative catalyst. nbinno.comatamanchemicals.com Its primary function is to promote rapid curing and hardening of the coating film. atamanchemicals.com This is particularly important in applications requiring fast drying times, such as in printing inks. atamanchemicals.com

The compound's strong oxygen transport capacity allows it to effectively catalyze the oxidative cross-linking of polymers within the coating formulation. atamanchemicals.com This not only speeds up the drying process but also enhances the final properties of the coating, including improved gloss, water resistance, and reduced brittleness. atamanchemicals.com

Catalytic Activation in the Oxidation of Organic Pollutants (e.g., Hexanoic Acid)

Cobalt(II) ions, including those from compounds like this compound, have demonstrated catalytic activity in the oxidation of organic pollutants in water. One method involves the use of peroxymonosulfate (B1194676) (PMS) activated by dissolved cobalt ions (Co2+) to generate powerful sulfate (B86663) radicals (SO4•−) for degrading organic contaminants. nih.gov Research has shown that this catalytic system can be significantly enhanced by the addition of small organic acids. nih.gov

In a study on the degradation of the pollutant diclofenac, the presence of acetate (B1210297) significantly increased the degradation rate constant compared to the Co2+-PMS system alone. nih.gov Other small organic acids like formate, propionate, and butyrate (B1204436) also showed similar enhancing effects. nih.gov

Another approach involves supporting cobalt catalysts on materials like activated carbon. In one study, sulfonated cobalt phthalocyanines supported on activated carbon were used to oxidize hexanoic acid. lnu.selnu.se Under ambient conditions (20 °C and 1 atm of oxygen), these catalysts were effective in removing 97% of the hexanoic acid after 6 hours. lnu.selnu.se The catalyst with a lower cobalt concentration even showed an increase in activity over several cycles. lnu.selnu.se

Selective Aerobic Oxidation of Organic Substrates (e.g., Methylarenes)

Cobalt-based catalysts, often in conjunction with co-catalysts, are employed for the selective aerobic oxidation of organic substrates. A notable example is the oxidation of methylarenes to benzaldehydes. Efficient and highly selective catalytic conditions have been developed using a combination of N-hydroxyphthalimide (NHPI) and cobalt(II) acetate in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). nih.govresearchgate.net This system allows for high conversion rates (up to 99%) and excellent chemoselectivity (up to 98%) for the desired benzaldehyde (B42025) products. nih.govresearchgate.net

The proposed mechanism involves a radical pathway that is tolerant of various electronically diverse benzylic C–H bonds. rsc.org The use of a fluorinated alcohol solvent like HFIP can play a crucial role in enhancing the reactivity and selectivity of the oxidation process. acs.org This method provides a sustainable approach for the synthesis of valuable aldehyde compounds from readily available hydrocarbon precursors.

Polymer-Supported Cobalt(II) Catalysts for Alkene Oxidation

To improve catalyst recyclability and simplify product separation, cobalt(II) catalysts can be immobilized on polymer supports. Polyaniline (PANI) and its derivatives have been successfully used as supports for cobalt(II) complexes. mdpi.compk.edu.pl These heterogeneous catalysts have proven effective in the oxidation of various alkenes using molecular oxygen at atmospheric pressure. mdpi.compk.edu.plcapes.gov.br

In these systems, the polymer-supported cobalt catalyst facilitates the oxidation of alkenes to form epoxides and ketones as the primary products with high selectivity. mdpi.comlp.edu.ualpnu.ua For instance, a polyaniline-supported cobalt(II) acetate catalyst has been used for the aerobic epoxidation of alkenes. mdpi.com The key advantage of these supported catalysts is their easy separation from the reaction mixture by simple filtration, allowing for their reuse without a significant loss of catalytic activity. mdpi.comcapes.gov.br

Table 1: Research Findings on Polymer-Supported Cobalt(II) Catalysts for Alkene Oxidation

| Catalyst Support | Cobalt Source | Substrate | Primary Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Polyaniline (PANI) | Cobalt(II) acetate | Alkenes | Epoxides | The catalyst can be reused without a significant decline in its catalytic efficiency. | capes.gov.br |

| Polyaniline (PANI), Poly-o-toluidine (POT), Poly-o-anisidine (POA) | Cobalt(II) acetate complex with 8-hydroxyquinoline | α-pinene, limonene, 1-decene | Epoxides or ketones | The heterogeneous catalysts are easily separated from the reaction medium by filtration. | mdpi.com |

| Polyaniline | Not Specified | Alkenes and cycloalkenes | Epoxy derivatives | The catalysts are efficient and selective for the oxidation of unsaturated organic compounds. | lp.edu.ua |

Catalysis in Polymerization Processes

This compound and related cobalt carboxylates are utilized as catalysts or promoters in various polymerization reactions. sajanoverseas.orgamericanelements.comatamankimya.com They are particularly important as accelerators for the curing of unsaturated polyester (B1180765) resins, often in combination with initiators like methyl ethyl ketone peroxide (MEKP). atamanchemicals.comatamanchemicals.com In these systems, the cobalt compound speeds up the decomposition of the peroxide initiator, generating the free radicals necessary to start the polymerization reaction between the polyester resin and a reactive monomer, such as styrene (B11656). atamanchemicals.com This allows the resin to cure at ambient temperatures. atamanchemicals.com

Cobalt carboxylates are also employed as catalysts in the production of other polymers, including polyurethanes. nbinno.comsajanoverseas.org While tin and bismuth compounds are common catalysts for polyurethane reactions, cobalt carboxylates can also play a role in these systems. sajanoverseas.orgborchers.com The catalytic activity of this compound in polymerization is a key factor in the production of a wide range of plastic and composite materials. nbinno.comcymitquimica.com

Acceleration of Unsaturated Polyester Resin Polymerization in Fiber-Reinforced Polymer Systems

This compound, often in the form of cobalt octoate (cobalt 2-ethylhexanoate), serves as a crucial accelerator for the polymerization of unsaturated polyester resins (UPRs) within fiber-reinforced polymer (FRP) systems. atamanchemicals.comatamanchemicals.comakpachemicalus.com The primary function of this cobalt compound is to facilitate the curing process at ambient temperatures, a critical requirement for many composite manufacturing applications. atamanchemicals.comakpachemicalus.com It works in conjunction with an initiator, typically an organic peroxide like methyl ethyl ketone peroxide (MEKP). atamanchemicals.com

The cobalt promoter accelerates the decomposition of the peroxide initiator, leading to the formation of free radicals. atamanchemicals.com These radicals then initiate the cross-linking reaction between the unsaturated polyester prepolymer and a reactive diluent, such as styrene or a bio-based alternative like vinyl levulinate. atamanchemicals.combohrium.com This process transforms the liquid resin into a solid, rigid thermoset matrix that encapsulates and binds the reinforcing fibers (e.g., glass fibers), forming the composite material. atamanchemicals.comresearchgate.net The concentration of the cobalt promoter is a critical parameter that influences the gel time and curing speed of the resin system. atamanchemicals.com

Promotion of Polymerization Media and Enhanced Film Hardening

In the context of coatings and films, such as those derived from alkyd resins, this compound acts as a highly effective surface drier and a promoter of polymerization. atamanchemicals.comgoogle.com Its role is to catalyze the oxidative curing process, where the unsaturated fatty acid components of the alkyd resin react with atmospheric oxygen to form a cross-linked, solid film. atamanchemicals.comgoogle.com This catalytic action significantly accelerates the drying and hardening of the paint or varnish film. atamanchemicals.com

The mechanism involves the cobalt ion cycling between its Co(II) and Co(III) oxidation states, which facilitates the decomposition of hydroperoxides formed during the autoxidation of the unsaturated resin. This leads to the generation of radicals that propagate the polymerization and cross-linking reactions, resulting in a hardened, durable film. google.com While highly effective at promoting surface drying, cobalt driers are often used in combination with auxiliary driers to ensure uniform curing throughout the film and to prevent surface wrinkling. atamanchemicals.com The presence of cobalt can also influence the final properties of the film, such as gloss and water resistance. atamanchemicals.com Research has also explored the impact of cobalt on the adhesion and hardness of thin carbon films, where it can have a catalytic effect that needs to be controlled to prevent the formation of undesirable graphitic phases. nih.gov

Catalytic Chain Transfer Polymerization (CCTP) with Co(II) Macrocycles

Catalytic Chain Transfer Polymerization (CCTP) is a powerful technique for synthesizing low-molecular-weight polymers with a terminal vinyl group, and certain Co(II) macrocyclic complexes are highly efficient catalysts for this process. researchgate.netresearchgate.net This method is particularly effective for the radical polymerization of methacrylates. researchgate.netresearchgate.netwarwick.ac.uk The fundamental mechanism of CCTP involves the transfer of a hydrogen atom from the α-methyl group of a growing polymer radical to the Co(II) catalyst. warwick.ac.ukacs.org

This process results in the formation of a macromonomer with a terminal double bond and a cobalt(III)-hydride (Co(III)-H) intermediate. acs.org The Co(III)-H species then rapidly transfers the hydrogen atom to a new monomer molecule, initiating a new polymer chain and regenerating the active Co(II) catalyst. acs.org This catalytic cycle allows for the production of a large number of polymer chains per cobalt complex, making it a highly efficient method for controlling molecular weight. researchgate.netacs.org The structure of the cobalt complex and the reaction conditions, such as temperature and solvent, can significantly influence the chain transfer coefficient (Cs), which is a measure of the catalyst's activity. warwick.ac.uk While specific research directly on this compound in CCTP is not prominent in the provided results, the principles of Co(II) catalysis in CCTP are well-established with other cobalt complexes. researchgate.netresearchgate.netwarwick.ac.ukacs.orgacs.orgacs.orgnih.gov

Influence on Polyolefin Microstructure, Molecular Weight, and Distribution Control

Cobalt complexes are known to be versatile catalysts in the polymerization of olefins, influencing the resulting polyolefin's microstructure, molecular weight, and molecular weight distribution. mdpi.comgoogle.com By carefully designing the ligand environment around the cobalt center, it is possible to control these key polymer properties. mdpi.com For instance, cobalt complexes with specific diimine ligands have been used to polymerize ethylene (B1197577) and propylene. google.comwipo.int

The catalytic system can be designed to produce polyolefins ranging from highly crystalline to amorphous, with varying degrees of branching. google.com The molecular weight of the polyolefins can be controlled, for example, by conducting the polymerization in the presence of hydrogen. wipo.int Some cobalt catalyst systems, when activated with cocatalysts like methylaluminoxane (B55162) (MAO), exhibit extremely high catalytic activity and can produce ultra-low-molecular-weight polyethylene (B3416737), also known as polyethylene wax, with a narrow molecular weight distribution. rsc.org The ability to tune the polymer properties through catalyst design is a significant area of research in polyolefin chemistry. mdpi.comchinesechemsoc.org

Catalysis in C-H Functionalization

Cobalt catalysis has emerged as a powerful and cost-effective tool for the functionalization of otherwise unreactive C-H bonds, offering an alternative to more expensive precious metal catalysts. rsc.orgrsc.org

Aminoquinoline-Directed C(sp2)-H Bond Functionalization

A significant advancement in cobalt-catalyzed C-H functionalization involves the use of directing groups, such as the 8-aminoquinoline (B160924) moiety, to achieve site-selective reactions on sp2-hybridized carbon atoms. scispace.comchim.itnih.gov This strategy has been successfully applied to a variety of transformations, including the alkenylation and alkynylation of aromatic and heteroaromatic compounds. scispace.comchim.it In these reactions, a simple cobalt(II) salt, such as cobalt(II) acetate, can be used as the catalyst, often in the presence of a co-catalyst or oxidant like manganese(II) acetate and oxygen from the air. scispace.comchim.it

The aminoquinoline group, attached to the substrate, acts as a bidentate ligand, coordinating to the cobalt center and positioning it in close proximity to the target C-H bond for activation. scispace.comnih.gov This directed approach allows for high regioselectivity, typically at the ortho position to the directing group. scispace.comchim.it The methodology has shown excellent functional group tolerance, accommodating a wide range of substituents on both the aromatic substrate and the coupling partner. scispace.comnih.gov The directing group can often be removed after the desired functionalization has been achieved. scispace.comnih.gov Research has also extended this strategy to the functionalization of phosphinic amides. nih.govacs.org

Table 1: Examples of Cobalt-Catalyzed Aminoquinoline-Directed C(sp2)-H Bond Functionalization

| Substrate Type | Coupling Partner | Cobalt Catalyst | Co-catalyst/Oxidant | Key Finding | Reference |

|---|---|---|---|---|---|

| Aminoquinoline Amides | Alkynes | Co(OAc)₂·4H₂O | Mn(OAc)₂ / O₂ | Excellent functional group tolerance with internal and terminal alkynes. | scispace.com, chim.it |

| Aminoquinoline Amides | Alkenes | Co(OAc)₂·4H₂O | Mn(OAc)₂ / O₂ | Reaction proceeds at room temperature in trifluoroethanol. | chim.it |

| Arylphosphinic Amides | Alkynes, Alkenes | Co(NO₃)₂ hydrate | Mn(OAc)₃·2H₂O / O₂ | Demonstrates feasibility of coupling with various partners. | acs.org, nih.gov |

Investigation of Oxidatively Induced Reductive Elimination Pathways

The mechanism of cobalt-catalyzed C-H functionalization is a subject of ongoing investigation, with evidence pointing to the involvement of different cobalt oxidation states and reaction pathways. nih.govacs.orgrsc.orgbeilstein-journals.orgrsc.orgmdpi.comyoutube.com One proposed mechanism involves an oxidatively induced reductive elimination (OIRE) pathway. nih.govresearchgate.netnih.govacs.orgnih.govfigshare.com

In the context of aminoquinoline-directed functionalization, it is suggested that the reaction may proceed through a Co(III) intermediate, formed by the oxidation of the initial Co(II) catalyst. scispace.comnih.gov For certain transformations, such as those involving alkenes and amines, the reaction may proceed through a formal Co(IV) species, which then undergoes reductive elimination to form the final product and regenerate a lower-valent cobalt species. nih.gov The involvement of high-valent cobalt intermediates, including Co(III) and Co(IV), has been supported by mechanistic studies, including the isolation and characterization of organometallic Co(III) intermediates. nih.govmdpi.com Electrochemical studies have also provided evidence for the generation of high-valent cobalt species in C-H activation reactions, supporting the feasibility of OIRE pathways. researchgate.netnih.gov The specific pathway, whether it involves a Co(I)/Co(III) or a Co(III)/Co(IV) cycle, can depend on the nature of the coupling partners and the reaction conditions. nih.govacs.org

Catalysis in Asymmetric Hydrogenation

Asymmetric hydrogenation, the addition of hydrogen across a prochiral unsaturated bond to create a chiral center, is a fundamental reaction in the synthesis of pharmaceuticals and fine chemicals. princeton.edu While traditionally dominated by noble metals like rhodium and ruthenium, cobalt-based catalysts have been developed that demonstrate comparable and sometimes superior activity and enantioselectivity. princeton.edu

The development of effective chiral cobalt catalysts for asymmetric hydrogenation has centered on the design of sophisticated ligand architectures that create a well-defined chiral environment around the metal center. bohrium.com The combination of a Cobalt(II) source, such as this compound or Cobalt(II) bromide, with chiral phosphine (B1218219) ligands has proven to be a particularly successful strategy. bohrium.comacs.org

A notable example is the use of a Co/BPE system for the highly enantioselective hydrogenation of various carbonyl compounds, including α-ketoamides and aryl alkyl ketones. bohrium.com This system provides access to chiral secondary alcohols in excellent yields (up to 98%) and enantioselectivities (up to 99:1 er) without the need for a base or other additives. bohrium.com Similarly, an amino(imino)diphosphine Co(II) bromide precatalyst has been shown to be highly effective for the asymmetric hydrogenation of ketones, achieving turnover numbers (TONs) as high as 150,000 and an enantiomeric excess (e.e.) of up to 99%. acs.orgnih.gov The practicality of these systems is demonstrated by their scalability, with successful reactions conducted on a kilogram scale. acs.orgnih.gov

The success of these catalysts often relies on specific strategies, such as the use of an N-H functionality within the ligand to facilitate the reaction, or an amino-group-assisted coordination strategy where a functional group on the substrate aids in binding to the cobalt center. acs.orgnih.gov These approaches have enabled the efficient synthesis of valuable chiral building blocks like vicinal amino alcohols. nih.gov

Table 1: Performance of Chiral Cobalt Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Max. Yield | Max. Enantioselectivity | Max. TON | Source |

|---|---|---|---|---|---|

| Co/BPE | Carbonyl Compounds (α-ketoamides, etc.) | 98% | 99:1 er | Not Reported | bohrium.com |

| Amino(imino)diphosphine Co(II) bromide | Ketones | Quantitative | 99% e.e. | 150,000 | acs.orgnih.gov |

| Co catalyst with NH2-assisted coordination | α-Primary Amino Ketones | High | 99% e.e. | 1000 | nih.gov |

| (R,R)-(PhBPE)Co(COD) | (E)-α-Me-cinnamic acid | >99% conversion | 91% e.e. | 50 (2 mol% loading) | nsf.gov |

A key mechanistic aspect that distinguishes some cobalt-catalyzed hydrogenations from those using other metals is the pathway of dihydrogen (H₂) activation. While many systems operate via heterolytic H₂ cleavage (where H₂ is split into a hydride H⁻ and a proton H⁺), certain cobalt catalysts proceed through a homolytic cleavage mechanism. nsf.govresearchgate.net

In this pathway, a low-valent Co(0) species, often generated in situ from a Co(II) precursor, reacts with H₂. This interaction involves the transfer of two electrons from the cobalt center to the σ* orbital of the H-H bond, leading to its cleavage and the formation of a Co(II)-dihydride intermediate. This process is distinct from heterolytic pathways often seen with ruthenium(II) and nickel(II) carboxylates, which may be solvent-assisted. nsf.govresearchgate.net

Evidence for homolytic H₂ cleavage comes from deuterium (B1214612) labeling studies. nsf.govresearchgate.net When D₂ is used instead of H₂, a cis-addition of the two deuterium atoms across the alkene double bond is observed. nsf.govresearchgate.net This stereochemical outcome is consistent with the concerted or stepwise addition of two D atoms from a single metal center, a hallmark of mechanisms initiated by homolytic H₂ activation, reminiscent of classic Rh(I) catalysis. nsf.govresearchgate.net The isolation and characterization of a cobalt(II)-substrate complex from stoichiometric reactions further support that alkene insertion occurs into a cobalt-hydride bond. nsf.govresearchgate.net

Development and Application of Chiral Cobalt Catalysts

Mechanistic Investigations of Cobalt(II) Catalysis

Understanding the complete catalytic cycle requires the identification of transient species and the elucidation of the roles played by different oxidation states of cobalt. The chameleon-like nature of cobalt allows it to participate in multiple, often competing, catalytic cycles. helgroup.com

The transient nature of catalytic intermediates makes their isolation and characterization challenging but crucial for mechanistic understanding. nih.gov In cobalt catalysis, several key types of organometallic intermediates have been successfully identified.

Cobalt-Acyl Complexes : In carbonylation reactions, cobalt-acyl intermediates are fundamental. Organometallic cobalt(II) complexes, ToMCoR (where ToM is a tris(oxazolinyl)borato ligand and R is an alkyl or aryl group), have been synthesized and characterized. iastate.edu These high-spin cobalt(II) compounds react with carbon monoxide (CO) to form square pyramidal cobalt(II) acyl carbonyl complexes, which have been confirmed by methods including single-crystal X-ray diffraction. iastate.edu These acyl species are key intermediates in transformations leading to carboxylates. iastate.edu

Cobalt-Aryl Complexes : In C-H functionalization reactions, cobalt-aryl species formed via C-H activation are pivotal. nih.gov Mechanistic studies on aminoquinoline-directed C-H functionalization have led to the isolation and structural characterization of several organometallic Co(III) intermediates. nih.gov

Cobalt-Hydride Complexes : The active species in many hydrogenation reactions is a cobalt-hydride. researchgate.net In some systems, a Co(III)-H complex has been observed and characterized by NMR spectroscopy. pnas.org In other cases, evidence points to a Co(II)-hydride as the active catalytic species. researchgate.net Density Functional Theory (DFT) calculations suggest that the formation of a metal hydride is a key step in transfer hydrogenation reactions. bohrium.com

Table 2: Characterized Organometallic Cobalt Intermediates

| Intermediate Type | Reaction Type | Characterization Methods | Proposed Role | Source |

|---|---|---|---|---|

| Cobalt(II) Acyl Carbonyl | Carbonylation | X-ray Diffraction, IR Spectroscopy | Intermediate before oxygenation to carboxylate | iastate.edu |

| Cobalt(III) Aryl | C-H Functionalization | X-ray Diffraction | Product of C-H activation before coupling | nih.gov |

| Cobalt(III) Hydride | Hydrogen Evolution/Hydrogenation | NMR Spectroscopy | Product of protonation of Co(I) | pnas.org |

| Cobalt(III)-Carbene Radical | Carbene Transfer | Spectroscopic Detection | Key intermediate in cyclization reactions | uva.nl |

Cobalt's catalytic versatility stems from its ability to readily cycle through multiple oxidation states, including Co(I), Co(II), Co(III), and even Co(IV). researchgate.nethelgroup.com The operative catalytic cycle is highly dependent on the ligand environment, substrate, and reaction conditions.

Co(0)/Co(II) Cycle : This cycle is prominent in hydrogenation reactions. researchgate.netresearchgate.net It typically begins with the reduction of a Co(II) precatalyst to a Co(0) species, which then homolytically activates H₂ to form a Co(II) dihydride, as discussed previously. nsf.govresearchgate.net

Co(I)/Co(III) Cycle : This pathway is frequently proposed for C-H functionalization and coupling reactions. researchgate.netnih.gov For instance, in the annulation of amides with alkynes, the cycle likely involves a Co(I) species that undergoes oxidative addition into a C-H bond to form a Co(III)-hydrido-aryl intermediate, followed by migratory insertion and reductive elimination to regenerate the Co(I) catalyst. nih.gov In some hydrogenations, a Co(I) complex can be protonated to form a Co(III)-hydride. pnas.org

Co(II) Non-Redox Cycle : Not all cobalt-catalyzed hydrogenations involve a change in the metal's oxidation state. Mechanistic studies on the hydrogenation of certain substrates, like α-primary amino ketones, suggest a non-redox Co(II) catalytic cycle. nih.gov In these cases, the Co(II) center acts as a Lewis acid to activate the substrate, and hydrogen is delivered through an outer-sphere mechanism. nih.gov

Involvement of Co(IV) : High-valent Co(IV) species have been implicated as key intermediates in certain oxidative coupling reactions. nih.gov For example, the homocoupling of benzamides and reactions with alkenes are thought to proceed through a Co(IV) species, which undergoes oxidatively induced reductive elimination to form the product. nih.gov The generation of these high-valent intermediates expands the synthetic utility of cobalt catalysis. helgroup.com

The surface oxidation state of heterogeneous cobalt catalysts is also dynamic and crucial for reactivity. mpg.de Under different reaction atmospheres (e.g., oxygen-lean vs. oxygen-rich), the dominant surface species can shift between Co(II) and Co(III), directly impacting catalytic activity and selectivity. lbl.gov For CO oxidation, a nonstoichiometric phase containing both Co²⁺ and Co³⁺ was found to be highly effective. lbl.gov

Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred together in a single kinetic step. nih.gov This mechanism is crucial in many biological and chemical energy conversion processes because it provides a lower-energy pathway that avoids the formation of high-energy intermediates that would result from sequential electron and proton transfer steps. nih.govpnas.org

In the context of cobalt catalysis, understanding PCET is essential for explaining reactions like hydrogen evolution and substrate reduction. nih.govresearchgate.net The mechanism of hydrogen evolution from a cobalt(I) complex, for example, can involve multiple pathways. pnas.org After initial protonation to form a Co(III)-H species, a subsequent PCET event can occur. One dominant pathway involves the reduction of the Co(III)-H intermediate by another Co(I) complex, generating a highly reactive Co(II)-H transient that leads to H₂ evolution. pnas.org

The spin state of the cobalt complex and its coordination environment can significantly influence the PCET pathway. nih.gov Studies have shown that different coordination geometries can induce opposing spin interactions upon electron transfer, which in turn alters whether the reaction proceeds through a sequential or concerted PCET mechanism. nih.govresearchgate.net By controlling these factors, it is possible to direct the reaction through a specific, more efficient pathway, which is a key goal in catalyst development. nih.gov The concept of PCET is not limited to homogenous catalysis; it is also critical in understanding the function of heterogeneous catalysts, such as cobalt-oxide films for water oxidation, where the flux of protons is coupled to changes in the cobalt oxidation state. acs.org

Differentiation between Closed-Shell and Radical Reaction Mechanisms

In the realm of chemical transformations catalyzed by cobalt compounds, the distinction between closed-shell and open-shell (radical) reaction mechanisms is fundamental to understanding and controlling reactivity and selectivity. While specific mechanistic studies exclusively focused on this compound are not extensively documented in dedicated literature, the behavior of cobalt(II) carboxylates and other Co(II) complexes provides a strong basis for delineating these pathways. Cobalt(II), with its d⁷ electron configuration, is adept at participating in one-electron transfer processes, making radical pathways a common feature of its catalytic cycles.

A key differentiator between the two mechanistic paradigms lies in how chemical bonds are cleaved and formed. Closed-shell mechanisms involve two-electron processes, characterized by heterolytic bond cleavage, leading to the formation of ionic intermediates. These pathways are typical for many traditional transition metal catalysts but are less common for open-shell species like Co(II).

In contrast, radical (open-shell) mechanisms are defined by one-electron steps, involving homolytic bond cleavage and the generation of radical intermediates. nih.gov Cobalt(II) complexes are particularly well-suited to initiate such pathways through several established modes of activation.

One of the primary methods for generating radical intermediates is through Metalloradical Catalysis (MRC) . In this approach, the cobalt(II) center itself acts as a metalloradical, homolytically activating a substrate to generate a metal-bound organic radical. nih.gov This can occur through processes like Hydrogen Atom Transfer (HAT), where a cobalt-hydride species, formed in situ, transfers a hydrogen atom to a substrate, such as an alkene, to generate a carbon-centered radical. dicp.ac.cnyale.edu This radical can then undergo further reactions, with the cobalt center guiding its reactivity and stereoselectivity. dicp.ac.cn

Another significant radical pathway involves the reaction of a Co(II) complex with a precursor to generate a highly reactive cobalt(III)-carbene radical or cobalt(III)-nitrene radical intermediate. homkat.nlnih.govresearchgate.net This is achieved through a single-electron transfer from the cobalt(II) center to the carbene or nitrene moiety. nih.gov These resulting species have significant radical character on the carbon or nitrogen atom and can participate in a variety of selective radical-type transformations that are distinct from the reactivity of traditional closed-shell Fischer-type carbenes. homkat.nl

The table below summarizes the key distinctions between closed-shell and radical mechanisms relevant to cobalt catalysis.

| Feature | Closed-Shell Mechanism | Radical (Open-Shell) Mechanism |

| Electron Transfer | Two-electron processes | One-electron processes (SET, HAT) |

| Bond Cleavage | Heterolytic | Homolytic |

| Key Intermediates | Ionic species, distinct oxidation states (e.g., Co(I)/Co(III)) | Radical species (e.g., carbon-centered radicals, nitrene radicals), often involving Co(II)/Co(III) or Co(III)/Co(IV) couples |

| Typical Elementary Steps | Oxidative addition, reductive elimination, migratory insertion | Hydrogen Atom Transfer (HAT), radical addition, radical cyclization, single-electron transfer (SET) |

| Influence of Cobalt | Acts as a Lewis acid/base or redox center for two-electron changes | Acts as a metalloradical to initiate and control radical chains |

| Applicability to Co(II) | Less common, but possible in certain cycles (e.g., Co(I)/Co(III)) nih.gov | Prevalent due to the stable open-shell nature of Co(II) |

In the context of industrial applications, such as the use of cobalt carboxylates as "driers" for paints and inks, the operative mechanism is unequivocally radical-based. Cobalt(II) soaps, including cobalt(II) 2-ethylhexanoate (B8288628), initiate the autoxidation of unsaturated fatty acids in alkyd resins by catalyzing the decomposition of hydroperoxides to form alkoxy and peroxy radicals. mdpi.com This initiates a radical chain reaction that leads to cross-linking and the formation of a solid film. mdpi.com

Coordination Chemistry of Cobalt 2+ ;hexanoate and Divalent Cobalt Carboxylates

Ligand Interactions and Complex Formation

Characterization as an Organometallic (Metallo-Organic) Compound

Cobalt(2+);hexanoate (B1226103), also known by synonyms such as cobalt(II) 2-ethylhexanoate (B8288628), is classified as an organometallic or metallo-organic compound. innospk.comatamanchemicals.comamericanelements.com This classification stems from the presence of a direct bond or interaction between a metal, in this case, cobalt, and the carbon atoms of the organic hexanoate ligand. These compounds are soluble in organic solvents, a characteristic feature that makes them suitable for applications requiring non-aqueous solubility. atamanchemicals.comamericanelements.com The molecular formula for cobalt bis(2-ethylhexanoate) is C₁₆H₃₀CoO₄. innospk.com

Organometallic cobalt complexes can be synthesized through various methods, including the decomposition of different organometallic cobalt complexes under specific experimental conditions. researchgate.net The properties and applications of these compounds are diverse, ranging from catalysts in oxidation, hydrogenation, and polymerization reactions to adhesion promoters. americanelements.com

Complexation with Organic and Inorganic Anions in Solution Environments

In solution, cobalt(II) ions readily form complexes with a variety of organic and inorganic anions. nih.gov The formation and stability of these complexes are influenced by factors such as the presence of different anions and the pH of the solution. nih.gov For instance, the extraction of cobalt(II) with 8-quinolinol into an organic solvent is enhanced by the presence of inorganic anions like perchlorate, nitrate (B79036), and chloride. oup.com In this specific system, a binuclear complex ion-pair is formed, which then dissociates in the organic phase. oup.com

The carboxylate ligand itself, with its two oxygen donor atoms, can coordinate to a metal ion in numerous ways, leading to a wide variety of molecular architectures for cobalt(II) carboxylate complexes. researchgate.net In the chemistry of cobalt(II), at least 11 different binding modes of the carboxylate ligand have been identified. researchgate.net This versatility allows for the formation of complexes with diverse structures, including mononuclear and polynuclear species. researchgate.net

Influence of pH on Cobalt(II) Speciation and Complex Formation

The pH of the solution plays a critical role in the speciation of cobalt(II) and the formation of its complexes. nih.gov Generally, lower pH values favor higher concentrations of free Co(II) ions in solution. nih.gov As the pH increases, the formation of cobalt-containing complexes, such as cobalt-carbonate complexes, becomes more prevalent. nih.gov

The influence of pH is also evident in the formation of mixed-ligand complexes. For example, the extraction of mixed-ligand complexes of Co(II) with 2,6-dithiolphenol and hydrophobic amines is maximal in the pH range of 4.1 to 5.6. sapub.org At a pH greater than or equal to 8, the extraction of these complexes is significantly reduced. sapub.org Similarly, in the cobalt(II)-citrate system, mononuclear complexes are predominant in the pH range of 5-8, while dimers may form at higher pH values. researchgate.net Studies on ternary cobalt(II) phenanthroline-silica surface complexes have shown that the speciation on the silica (B1680970) surface is dependent on both the pH of the grafting solution and the steric bulk of the ligand. acs.org For instance, with certain ligands, octahedral adducts form at pH values below 5, while tetrahedral adducts begin to form at a pH of 6 and increase as the pH is raised. acs.org

Interactions with Chelating N- and O-Donor Ligands in Coordination Compounds

Cobalt(II) ions readily interact with chelating ligands containing nitrogen (N) and oxygen (O) donor atoms to form stable coordination compounds. researchgate.netnih.gov The carboxylate group itself is a classic O-donor ligand. researchgate.net The combination of carboxylates with N-donor ligands leads to a rich variety of complex structures.

For example, cobalt(II) acetate (B1210297) reacts with 2-aminopyridine (B139424) to form a six-coordinated complex where the cobalt ion is bound to four oxygen atoms from two bidentate acetate ligands and two nitrogen atoms from two 2-aminopyridine molecules. researchgate.net Similarly, cobalt(II) complexes with 3,4-dimethoxyphenylacetic acid and 4,4'-bipyridine (B149096) show the cobalt(II) center octahedrally coordinated by two carboxylate anions and two bipyridine molecules. asianpubs.org The formation of dinuclear cobalt(II) complexes with multidentate N,O-donor ligands has also been reported. rsc.org

The nature of the N- and O-donor ligands can influence the coordination geometry and stability of the resulting complexes. For instance, in ternary complexes with pyridinecarboxylates, the ligand can act as a monodentate or bidentate ligand depending on the position of the carboxyl group, leading to five-coordinate geometries. nih.gov

Electronic Structure and Spin States

High-Spin d7 Electronic Configuration in Cobalt(II) Complexes

The cobalt(II) ion has a d⁷ electronic configuration. researchgate.net In most of its coordination complexes, Co(II) adopts a high-spin state (S = 3/2). ohiolink.eduneliti.com This high-spin configuration is characteristic for Co(II) in four-, five-, and six-coordinate complexes. ohiolink.eduresearchgate.net

High-spin Co(II) complexes are paramagnetic and their magnetic properties are a subject of interest. researchgate.netneliti.com The geometry of the complex influences the electronic properties. High-spin Co(II) can form complexes with tetrahedral and octahedral geometries. researchgate.net The electronic spectra of these complexes are valuable for differentiating between these geometries. jetir.org For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.6-5.3 Bohr magnetons, indicating a significant orbital contribution. neliti.com

The d⁷ configuration of Co(II) allows for interesting chemical and physical properties, including the potential for spin crossover, where a transition between the high-spin and low-spin states can be induced. researchgate.net While both spin states are known for Co(II) in various coordination numbers, the high-spin state is more common. ohiolink.eduresearchgate.net

Observation of S=3/2 and S=1/2 Spin States in Cobalt(II) Coordination Compounds

Cobalt(II), a d⁷ ion, is notable for its ability to exist in two different spin states: a high-spin (HS) quartet state with S=3/2 and a low-spin (LS) doublet state with S=1/2. researchgate.net Both of these spin-state configurations are known to occur in four-, five-, and six-coordinate complexes. researchgate.net The transition between these two paramagnetic levels, known as spin crossover (SCO), is a phenomenon of significant interest. researchgate.netrsc.org This transition involves a smaller change in spin (ΔS=1) compared to iron(II) systems, and the presence of a Jahn-Teller effect in the doublet state imparts unique characteristics to cobalt(II) systems. researchgate.net

The spin state of a cobalt(II) complex is sensitive to its molecular environment and can be influenced by external stimuli such as temperature, pressure, light, or the presence of guest molecules. researchgate.netrsc.org For instance, in octahedral coordination, cobalt(II) can switch between the HS (S=3/2) and LS (S=1/2) states. rsc.org While many cobalt(II) complexes remain in a high-spin state across a wide range of temperatures, some exhibit a gradual spin-crossover. rsc.org The stability of a particular spin state is also dependent on the ligands; for example, with biologically relevant ligands like water and ammonia (B1221849) in an octahedral arrangement, the high-spin state (S=3/2) is generally more stable. acs.org

Recent research has led to the isolation of cobalt(II) spin-state isomers that can be physically separated. nih.gov A study on heterometallic compounds with a Mo-Mo-Co chain produced two isomers with identical compositions but different ground spin states and coordination geometries for the Co(II) ion. One isomer exhibited an incomplete spin crossover from an S=1/2 state to an S=3/2 state, while the other maintained a high-spin S=3/2 ground state. nih.gov This highlights the intricate relationship between structure and spin state in cobalt(II) coordination chemistry. The coexistence of spin-crossover behavior and single-ion magnet (SIM) properties has also been reported in a few cobalt(II) systems. mdpi.com

Structural Characterization of Cobalt(II) Carboxylate Complexes

Prevalence of Distorted Octahedral and Tetrahedral Geometries

The structural landscape of cobalt(II) carboxylate complexes is dominated by distorted octahedral and tetrahedral geometries. researchgate.net Cobalt(II) ions, typically in a high-spin d⁷ electronic configuration, readily form four-coordinate or six-coordinate complexes. researchgate.net Six-coordinate complexes almost invariably adopt a distorted octahedral geometry, while four-coordinate complexes are typically tetrahedral. researchgate.netiucr.orgresearchgate.net

In many documented crystal structures, the cobalt(II) center is found in a slightly distorted octahedral environment. iucr.orgmdpi.com For example, in trans-bis(aniline-κN)dichlorobis(ethanol-κO)cobalt(II), the cobalt atom is centrosymmetric, with pairs of equivalent ligands in a trans configuration, resulting in a slightly distorted octahedron. iucr.org Similarly, cobalt(II) complexes with non-steroidal anti-inflammatory drugs containing carboxylate groups exhibit distorted octahedral or tetrahedral geometries depending on the specific ligands involved. rsc.org In one such complex, the cobalt(II) ion is six-coordinate with a CoN₂O₄ chromophore, described as a distorted octahedron. rsc.org In another, a four-coordinate CoN₂O₂ chromophore results in a distorted tetrahedral geometry. rsc.org

The nature of the carboxylate ligand and any co-ligands plays a crucial role in determining the final geometry. Studies on cobalt(II) complexes with various carboxylates (formate, acetate, benzoate, oleate) have shown a gradual change from a distorted Oh symmetry to a D4h symmetry, which correlates with a decrease in the coordination number. nih.gov The presence of different ligands can lead to the formation of complexes containing both tetrahedral and octahedral cobalt(II) sites within the same structure. researchgate.net For instance, in a series of cobalt(II) chloride complexes with polyethers, both distorted octahedral and tetrahedral geometries were observed, with bridging chlorides and terminal oxygen atoms from the ether ligands. researchgate.net

Identification of Five-Coordinate Structures in Biomimetic Systems

While four- and six-coordinate geometries are most common for cobalt(II), five-coordinate complexes are also known and are particularly relevant in biomimetic systems. researchgate.netnih.gov These five-coordinate structures often exhibit a distorted trigonal bipyramidal geometry. researchgate.net

In the context of biomimetic chemistry, dinuclear cobalt(II) systems that catalyze hydrolytic reactions serve as important models. nih.gov The active sites in these systems often feature two Co(II) ions bridged by one or two carboxylate groups and a water or hydroxide (B78521) molecule. nih.gov Notably, in many of these active sites, one cobalt(II) ion is five-coordinate while the other is six-coordinate, each having different binding affinities. nih.gov

Synthetic models of the enzyme cysteine dioxygenase (CDO), a nonheme iron dioxygenase, have been prepared using cobalt(II). rsc.orgmarquette.edu These model complexes, with the general formula [Co²⁺(TpR²)(CysOEt)], feature five-coordinate structures with a facially-coordinating hydrotris(pyrazol-1-yl)borate (TpR²) ligand and a bidentate L-cysteine ethyl ester (CysOEt) ligand. rsc.orgmarquette.edu Similarly, cobalt(II) complexes with the tripodal ligand tris(2-pyridylmethyl)amine (B178826) (TPA) and various other ligands have been synthesized, resulting in five-coordinate compounds with a distorted trigonal bipyramidal geometry. researchgate.net In these complexes, the TPA ligand provides four nitrogen donor atoms, and the fifth coordination site is occupied by another ligand, such as a halide or a water molecule. researchgate.net

The study of these five-coordinate cobalt(II) complexes provides valuable insights into the structure and function of metalloenzyme active sites. rsc.orgmarquette.edu

Analysis of Polymorphic Forms and Intermolecular Hydrogen Bonding Networks

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in cobalt(II) carboxylate complexes. acs.orgresearchgate.net These different polymorphic forms can arise under slightly different synthesis conditions, such as the pH of the solution, and can exhibit distinct crystal packing and hydrogen bonding networks. researchgate.net

For example, a mononuclear cobalt(II) complex, [Co(3,5-dnb)₂(py)₂(H₂O)₂], was isolated in two polymorphic forms. acs.org Although both forms have the same chemical formula and ligand connectivity, with the Co(II) center in an octahedral {CoN₂O₄} geometry, they crystallize in different space groups and exhibit different packing patterns. These distinct packing arrangements are driven by strong intermolecular O–H···O hydrogen bonds, leading to a two-dimensional layered network in one polymorph and a one-dimensional chain in the other. acs.org

Similarly, two polymorphs of a cobalt(II) complex with 6-bromopicolinic acid, [Co(6-Brpic)₂(H₂O)₂]·3H₂O, were prepared at different pH values. researchgate.net Both polymorphs feature an octahedral coordination polyhedron and the same N,O-chelated coordination mode of the acid. However, they differ in their crystal systems (triclinic vs. monoclinic) and are characterized by different intermolecular O–H···O hydrogen bonds and π–π stacking interactions. researchgate.net

Reversible Binding Phenomena

Oxygen Binding Studies in Cobalt Complexes Relevant to Dioxygenase Activity

The reversible binding of molecular oxygen (O₂) by cobalt(II) complexes is a significant area of research, particularly in the context of modeling the active sites of dioxygenase enzymes. rsc.orgmarquette.edunih.gov Cobalt(II) complexes can serve as valuable synthetic analogs for iron-containing enzymes, providing insights into the mechanism of O₂ activation. rsc.orgmarquette.edu

Studies on synthetic models of cysteine dioxygenase (CDO) have demonstrated the reversible binding of O₂ to a five-coordinate cobalt(II) complex. rsc.orgmarquette.edu One such complex, [Co²⁺(TpMe²)(CysOEt)], reversibly binds O₂ at low temperatures to form an orange adduct. rsc.org Spectroscopic and computational analyses indicate that this adduct is an S=1/2 species containing a low-spin Co(III) center bound to an end-on (η¹) superoxo ligand. rsc.org This process mimics the initial step of O₂ activation at the enzyme's active site. nih.gov

A systematic investigation of 15 α-amino acid–cobalt(II) complexes revealed that all but one (Cys–Co(II)) exhibited reversible binding of dioxygen. nih.gov The structure of the α-amino acid was found to be critical for the reversible oxygenation properties. The coordination of both the amino and carboxyl groups to the cobalt center is a key determinant for the complex's ability to reversibly absorb O₂. nih.gov

Furthermore, research into cobalt(II) complexes with non-innocent (redox-active) ligands has shown metal-ligand cooperativity in the reversible binding of O₂. marquette.eduresearchgate.net In these systems, exposure to O₂ can lead to the oxidation of the ligand, and the resulting complex can then reversibly coordinate O₂ at reduced temperatures. marquette.eduresearchgate.net The oxygenation reaction in these cases can proceed through the addition of O₂ to both the cobalt ion and the ligand radical, forming a metallocyclic cobalt(III)-alkylperoxo structure. marquette.eduresearchgate.net These findings highlight the versatility of using cobalt complexes to model and understand the complex mechanisms of dioxygen activation in biological systems.

Computational and Theoretical Investigations of Cobalt 2+ ;hexanoate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as the predominant computational method for studying cobalt(II) complexes due to its favorable balance of accuracy and computational cost. DFT allows for the detailed examination of electronic and geometric properties, providing a molecular-level understanding of structure-property relationships and reaction energetics.

DFT calculations are widely employed to determine and predict the molecular geometries of cobalt(II) complexes. researchgate.netresearchgate.net By optimizing the structure, researchers can obtain key parameters such as bond lengths and angles, which are crucial for understanding the coordination environment of the cobalt center. These calculated geometries are often validated by comparison with experimental data from techniques like X-ray crystallography. researchgate.netunige.ch

The predictive power of DFT is particularly valuable for studying complexes like cobalt(II) hexanoate (B1226103), where the flexible alkyl chains of the hexanoate ligands can lead to various possible conformations. Theoretical studies can explore these possibilities and identify the most stable structures. Furthermore, DFT can elucidate the relationship between the coordination geometry and the electronic properties of the complex, such as the distribution of frontier molecular orbitals (HOMO and LUMO), which dictates the complex's reactivity. researchgate.net Different DFT functionals are often benchmarked to find the most reliable method for a specific class of complexes, ensuring the accuracy of the predicted structural and energetic data. unige.ch

Table 1: Example of DFT-Calculated vs. Experimental Structural Parameters for a Cobalt(II) Complex This table presents illustrative data for a representative cobalt(II) complex to demonstrate the typical accuracy of DFT calculations.

| Parameter | DFT Calculated Value | Experimental Value | Source Reference |

|---|---|---|---|

| Co-N Bond Length (Å) | 2.15 - 2.25 | 2.18 - 2.22 | researchgate.netunige.ch |

| Co-Cl Bond Length (Å) | 2.23 - 2.28 | 2.24 - 2.26 | rsc.org |

| N-Co-N Bond Angle (°) | ~90 | ~88 | researchgate.net |

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions catalyzed by cobalt complexes. This involves calculating the energies of reactants, products, transition states, and intermediates. The resulting energy profile provides crucial information about the reaction mechanism, including the rate-determining step, which is identified by the highest activation energy barrier. rsc.org

For instance, in studies of cobalt-catalyzed hydroformylation, DFT calculations have been used to compare different proposed mechanisms, such as associative versus dissociative pathways. rsc.org The calculations revealed that for a cationic cobalt(II) catalyst, the heterolytic activation of H2 was the rate-determining step, with a calculated energy barrier of 26.8 kcal/mol for the more favorable dissociative mechanism. rsc.org Similarly, in cobalt-hydride catalyzed reactions, DFT has been used to determine the favorability of hydrogen atom transfer to different positions on a substrate, showing an energy difference of 5.10 kcal/mol between two potential transition states. chemrxiv.org This ability to quantify the energetics of different pathways allows researchers to predict reaction outcomes and design more efficient catalysts. rsc.org

Table 2: Illustrative DFT-Calculated Energy Barriers in Cobalt-Catalyzed Reactions

| Reaction Step | Catalytic System | Calculated Energy Barrier (kcal/mol) | Source Reference |

|---|---|---|---|

| H₂ Activation (Dissociative) | Cationic Co(II) Hydroformylation | 26.8 | rsc.org |

| H₂ Activation (Associative) | Cationic Co(II) Hydroformylation | 40.5 | rsc.org |

| H-Atom Transfer (γ position) | Co(III)-Hydride ACT Reaction | 15.1 | chemrxiv.org |

| H-Atom Transfer (β position) | Co(III)-Hydride ACT Reaction | 20.2 | chemrxiv.org |

Cobalt(II) is a d7 ion and typically exists in a high-spin (S=3/2) or low-spin (S=1/2) state. The presence of unpaired electrons makes the analysis of spin density—the spatial distribution of these electrons—a critical aspect of understanding the electronic structure and reactivity. DFT calculations can map the spin density across a molecule, revealing which atoms or orbitals carry the most radical character. researchgate.net

This analysis is vital for reactions involving radical mechanisms or changes in spin state. For example, computational studies on cobalt(II) complexes have found a strong negative correlation between the Co-C bond dissociation energy and the spin density at the cobalt atom, leading to the proposal of an "anti-spin-delocalization effect". researchgate.net Furthermore, the ability of a complex to switch between spin states (spin crossover) can dramatically lower reaction barriers, a phenomenon known as spin acceleration. researchgate.net DFT calculations can model these different spin-state potential energy surfaces and identify the points where they cross, providing a detailed mechanism for how the reaction proceeds. researchgate.net In complexes with redox-active ligands, DFT can elucidate how the spin is distributed between the cobalt center and the ligand radicals. acs.org

DFT is a powerful tool for exploring the feasibility of proposed reaction mechanisms, especially those involving small-molecule activation. A notable example is the interaction of cobalt complexes with nitrous oxide (N2O). N2O is a kinetically stable molecule, but its activation by transition metals is of great interest for its potential as a "green" oxidant. nsf.gov

Computational studies have been instrumental in characterizing the transient cobalt-N2O adducts that are precursors to oxygen-atom transfer. nsf.govamericanelements.com While N2O is a poor ligand, DFT calculations have successfully modeled its coordination to a cobalt center. nsf.gov These studies have explored different binding modes, including the traditional end-on (η1-N) coordination. nih.gov More recently, a mononuclear cobalt complex featuring a side-on (η2-N,N) bound N2O molecule was synthesized and characterized, with DFT calculations providing crucial support for this unusual coordination geometry. nsf.gov The calculations helped to interpret spectroscopic data and explain the reactivity of the complex, demonstrating how theory can work in concert with experiment to uncover novel chemical structures and reaction pathways. nsf.gov

Analysis of Spin Density Distribution within Coordination Complexes

Mechanistic Elucidation via Computational Modeling

Beyond static properties, computational modeling provides a dynamic view of reaction mechanisms, tracing the entire catalytic cycle. This is particularly important for complex, multi-step processes like dehydrogenative coupling, where experimental detection of all intermediates is challenging.

Acceptorless dehydrogenative coupling (ADC) is an atom-economical reaction that forms new bonds with the liberation of molecular hydrogen. Cobalt complexes have emerged as effective catalysts for these transformations, such as the coupling of alcohols and amines to form imines or amides. rsc.orgresearchgate.net

Computational modeling has been essential in elucidating the mechanisms of these reactions. A general proposed pathway for the dehydrogenative coupling of an alcohol and an amine catalyzed by a cobalt(II) pincer complex involves several key steps. researchgate.netresearchgate.net The cycle typically begins with the coordination of the alcohol to the cobalt center, followed by a β-hydride elimination to form a cobalt-hydride intermediate and release an aldehyde or ketone. researchgate.net The amine then condenses with the aldehyde to form a hemiaminal, which subsequently dehydrates to an imine. The cobalt-hydride species then releases H2, regenerating the active catalyst. researchgate.net

DFT studies on analogous ruthenium-catalyzed systems, which provide a model for how cobalt may behave, have explored competing reaction pathways in detail. nih.gov For example, in the coupling of alcohols and thiols, computations showed that while ester formation (from alcohol-alcohol coupling) was thermodynamically preferred, the kinetic pathway for thioester formation was favored due to the higher acidity of the thiol and the greater stability of the resulting metal-thiolate intermediate compared to the metal-alkoxide. nih.gov Such computational investigations are critical for understanding and controlling the selectivity in cobalt-catalyzed dehydrogenative coupling reactions.

Computational Modeling of Cobalt-Based Water Oxidation Catalysis

The oxidation of water is a critical reaction for renewable energy technologies, and cobalt complexes are recognized as promising catalysts. nih.govucmerced.edu Computational modeling has been instrumental in elucidating the mechanisms of water oxidation catalyzed by cobalt-based systems, which are broadly categorized into two main pathways: the water nucleophilic attack (WNA) and the radical-coupling (RC) mechanism. nih.govfrontiersin.org

In these processes, the catalyst first undergoes several oxidation and deprotonation steps to form a highly oxidized species with a reactive metal-oxo or metal-oxyl group. nih.govfrontiersin.org The subsequent O-O bond formation is the crucial, rate-determining step.

Key Mechanistic Insights from Analogous Systems:

Dinuclear Cobalt Centers: Computational studies on molecular analogs of proposed active sites in cobalt phosphate (B84403) water oxidation catalysts, such as dinuclear cobalt cores with bridging hydroxo ligands, suggest that these structures can support feasible catalytic pathways for oxygen formation. rsc.org

Cobalt Oxide Surfaces: Cluster models are often used to simulate the chemistry on the surfaces of cobalt oxides, which are effective heterogeneous catalysts. ucmerced.edu These models help in understanding the growth of catalyst films from Co(2+) ions in solution and the structure of the active sites. ucmerced.edu

Influence of Ligands: The ligand environment around the cobalt center is critical. Studies on systems like cobalt-hangman corroles show how the ligand architecture can facilitate proton transfer and stabilize key intermediates. nih.govfrontiersin.org

Research into various cobalt complexes provides data on the energetics of different catalytic pathways. These theoretical calculations are vital for understanding how to design more efficient and stable catalysts.

| Catalytic Step/Species | System/Model | Calculated Energy (kcal/mol) | Reference |

| Formation of Co(II)-dihydride | Bis(phosphine)-Co complex | 18.0 (relative to Co(0)-Substrate) | acs.orgprinceton.edu |

| Hydride transfer to Cα | Co-monohydride with MAA | 24.9 (barrier relative to Co(0)-enamide) | acs.org |

| NH⋯S Hydrogen Bond | Dinuclear mixed-valence Co(III)/Co(II) complex | -31.4 (interaction energy) | nih.gov |

This table presents selected energy values from computational studies on various cobalt complexes to illustrate the type of data generated through theoretical investigations. Direct data for cobalt(II) hexanoate was not available.

Elucidation of Enantioselectivity Origins in Asymmetric Hydrogenation Reactions

Cobalt-catalyzed asymmetric hydrogenation is an increasingly important method for synthesizing chiral molecules, which are crucial in the pharmaceutical industry. princeton.edunih.gov Computational studies, primarily using DFT, have been essential in understanding the complex mechanisms and the origins of enantioselectivity in these reactions. acs.orgprinceton.edu

Detailed computational analyses of cobalt-catalyzed asymmetric hydrogenation of enamides have compared several possible mechanistic pathways. acs.orgprinceton.edu These include a Co(0)/Co(II) redox path, a non-redox Co(II) pathway involving a metallacycle, and a metathesis pathway. acs.org The results often indicate that the operative mechanism can depend on the specific substrate. acs.orgprinceton.edu

A critical finding from these theoretical studies is the crucial role of the solvent. Explicit solvent molecules, particularly protic solvents like methanol, are often found to stabilize transition states through hydrogen bonding, which can significantly impact the calculated enantiomeric excess and bring it into closer agreement with experimental results. acs.orgprinceton.edu

Factors Influencing Enantioselectivity:

Ligand Structure: The steric and electronic properties of the chiral phosphine (B1218219) ligands used are paramount in determining the stereochemical outcome. nih.gov

Non-covalent Interactions: Subtle non-covalent interactions between the catalyst, the substrate, and the solvent can play a decisive role in differentiating the energies of the transition states that lead to the different enantiomers. rsc.orgresearchgate.net

Substrate Coordination: The way the substrate binds to the cobalt center is a key determinant of the reaction's stereoselectivity. Preliminary mechanistic studies suggest that in the hydrogenation of α,β-unsaturated carboxylic acids, the carboxyl group may interact directly with the metal center, influencing both reactivity and enantioselectivity. nih.gov

The combination of experimental results and computational modeling provides a powerful approach to understanding and optimizing these catalytic systems.

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

| (E)-2,3-diphenylacrylic acid | Co(acac)₂ / Ph-BPE | 94% | nih.gov |

| α-Aryl & α-Alkyl Cinnamic Acids | Chiral Cobalt-diphosphine | 95–99% | nih.gov |

| Key intermediate for (S)-Equol | Chiral Cobalt-diphosphine | 94% | nih.gov |

| Key intermediate for Rupintrivir | Chiral Cobalt-diphosphine | >99% | nih.gov |

This table showcases the high levels of enantioselectivity achieved in cobalt-catalyzed asymmetric hydrogenation for various substrates, as reported in experimental studies that are often complemented by computational analysis.

Advanced Materials Synthesis Utilizing Cobalt 2+ ;hexanoate As Precursor

Nanoparticle Synthesis Strategies

The synthesis of nanoparticles using cobalt(II) hexanoate (B1226103) can be achieved through methods that leverage its chemical properties to control particle size, morphology, and crystalline phase. Strategies such as microemulsion-based synthesis and thermal decomposition are prominent examples.

The microemulsion method is a widely used technique for synthesizing nanoparticles with well-defined characteristics by using thermodynamically stable, isotropic dispersions of two immiscible liquids as nanoreactors. mdpi.com These systems, typically classified as oil-in-water (O/W) or water-in-oil (W/O), provide confined environments for particle nucleation and growth. mdpi.com The use of W/O microemulsions for creating cobalt nanostructures has been documented, though it often involves large quantities of organic solvents. mdpi.com A more environmentally friendly alternative is the O/W microemulsion method, which utilizes water as the primary component. mdpi.com

In a typical microemulsion synthesis, a cobalt precursor like cobalt(II) hexanoate is dissolved in the appropriate phase of the microemulsion. The addition of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), initiates the formation of cobalt nanoparticles within the micelles or droplets. mdpi.commdpi.com The choice of surfactant is critical; for instance, cetyltrimethylammonium bromide (CTAB) has been used to produce hexagonal cobalt nanoparticles at elevated temperatures. nih.gov The resulting nanoparticles can exhibit different crystalline phases (fcc or hcp) and sizes depending on the reaction conditions and the specific microemulsion system employed. nih.gov Studies have shown that O/W microemulsions can yield superior results regarding colloidal stability and particle size uniformity compared to W/O systems. mdpi.com

| Parameter | Description | Example/Finding | Reference(s) |

| Method Type | Classification of the microemulsion system. | Oil-in-Water (O/W) and Water-in-Oil (W/O) systems are common. mdpi.com | mdpi.commdpi.com |

| Precursor | Cobalt source for the reaction. | A cobalt(II) salt, such as cobalt(II) hexanoate. | mdpi.com |

| Reducing Agent | Chemical used to reduce cobalt ions to metallic cobalt. | Sodium borohydride (NaBH₄). mdpi.com | mdpi.commdpi.com |

| Surfactant | Stabilizing agent that forms the microemulsion. | Cationic surfactants like CTAB can be used. nih.gov | nih.gov |

| Resulting Size | Average diameter of the synthesized nanoparticles. | Average sizes of 4 nm, 8 nm, and 20 nm have been achieved. nih.gov | nih.gov |

| Crystalline Phase | The crystal structure of the resulting cobalt nanoparticles. | Both hexagonal (hcp) and face-centered cubic (fcc) phases can be synthesized. nih.gov | nih.gov |

Thermal decomposition is a straightforward and effective method for producing metal oxide nanoparticles from organometallic precursors like cobalt(II) hexanoate. researchgate.net This process involves heating the precursor in a controlled atmosphere, causing it to decompose and form the desired oxide phase. researchgate.netechemcom.com The use of a solution of cobalt hexanoate in hexanoic acid as a precursor has been shown to yield Co₃O₄ nanopowders upon pyrolysis. researchgate.net

The conditions of the thermal treatment, particularly temperature and duration, are critical in determining the final properties of the nanoparticles. For instance, pyrolysis of a cobalt hexanoate-based precursor can produce Co₃O₄ powders with a mean crystallite size of 18 nm. researchgate.net Other studies using different cobalt complexes have shown that decomposition at temperatures as low as 175 °C can yield pure Co₃O₄ nanoparticles. nih.govresearchgate.net The resulting material is typically the spinel-type Co₃O₄ with a cubic structure. nih.govnih.gov This method is advantageous as it can be performed without complex equipment or hazardous solvents. echemcom.comnih.gov

| Precursor Type | Decomposition Temp. (°C) | Resulting Material | Average Crystallite Size (nm) | Reference(s) |

| Cobalt Hexanoate Solution | Not specified | Co₃O₄ | 18 | researchgate.net |

| Co(NH₃)₅(H₂O)₃ | 175 | Co₃O₄ | 17.5 | nih.govresearchgate.net |

| Cobalt Benzoate Dihydrazinate | Not specified | Co₃O₄ | ~20 | researchgate.net |

| [CoL₃] Schiff Base Complex | 550 | Co₃O₄ | 10-50 | echemcom.com |

| Cobalt Iron Carboxylate | 400 - 600 | (Co₁₋ₓFeₓ)₃O₄ | 9-22 | nih.govmdpi.com |

Microemulsion-Based Synthesis of Cobalt Nanoparticles

Functional Material Doping and Incorporation

Beyond nanoparticle synthesis, cobalt(II) hexanoate is a key ingredient for doping and incorporating cobalt species into various functional material hosts. This functionalization imparts specific catalytic, adsorptive, or electronic properties to the final composite material.

Carbon aerogels (CAs) are highly porous, low-density materials with vast surface areas, making them excellent candidates for applications in catalysis and energy storage. researchgate.net Doping these aerogels with metal nanoparticles can significantly modify their structural, conductive, and catalytic properties. acs.orgabo.fi Cobalt doping, in particular, has been investigated to enhance these characteristics. researchgate.netnih.gov

The preparation of cobalt-doped carbon aerogels typically involves introducing a cobalt salt precursor into the aerogel matrix. google.com One common method is the sol-gel polymerization of monomers like resorcinol (B1680541) and formaldehyde (B43269) in the presence of a dissolved cobalt salt. nih.gov Alternatively, an ion-exchange process can be used where a pre-formed organic gel is soaked in a solution containing cobalt ions. acs.org Following gelation or ion exchange, the material is dried and then carbonized at high temperatures (e.g., up to 1050 °C) under an inert atmosphere, which reduces the cobalt ions to metallic nanoparticles embedded within the carbon framework. acs.org This process has been shown to create cobalt nanoparticles with sizes ranging from 2-8 nm within the aerogel structure. researchgate.net

Electrospinning is a versatile technique used to produce polymer nanofibers with high surface-area-to-volume ratios. repec.org Incorporating functional materials, such as cobalt compounds, into these nanofibers can create advanced materials for applications like catalysis and selective adsorption. repec.orgrsc.orgresearcher.life For example, cobalt compounds have been integrated into polyacrylonitrile (B21495) (PAN) nanofibers to create catalysts for hydrogen production. repec.org

The process involves dissolving a polymer, such as PAN, in a suitable solvent and then adding the cobalt precursor, like cobalt(II) hexanoate, to the solution. repec.orgamazonaws.com The resulting mixture is then electrospun, producing composite nanofibers where the cobalt species is dispersed within the polymer matrix. repec.org Research has shown that functionalizing nanofibers with cobalt-containing compounds can significantly enhance their adsorption capacity for specific substances. rsc.orgresearcher.life For example, nanofibers incorporating sodium cobalt(II) hexacyanoferrate(II) nanoparticles demonstrated a threefold improvement in ammonium (B1175870) adsorption compared to materials with micro-sized particles. rsc.orgresearcher.life This highlights the potential of using cobalt precursors to create high-performance adsorbent materials. researchgate.netrsc.org

Certain nanoparticles, such as magnetite (Fe₃O₄), possess intrinsic enzyme-like properties, including peroxidase-like activity. cas.cnnih.gov This activity can be significantly enhanced by doping the nanoparticle structure with other transition metal ions, such as cobalt. cas.cn Co³⁺ ions are known to have excellent catalytic activity in reactions involving the decomposition of hydrogen peroxide. cas.cn

The synthesis of these doped nanoparticles involves introducing a cobalt precursor during their formation. For example, in the creation of cobalt-doped magnetoferritin nanoparticles, a solution containing a cobalt salt is added during the mineralization of the iron core within the ferritin protein shell. cas.cnnih.gov Studies have demonstrated that controlled doping with cobalt can substantially boost catalytic performance. Research on cobalt-doped magnetoferritin showed that a cobalt doping percentage of ~34.2% resulted in a 1.7-fold increase in peroxidase-like activity compared to the undoped version. cas.cnnih.gov This enhanced activity allows for more sensitive detection in applications like tissue visualization, where the nanoparticles catalyze a colorimetric reaction. cas.cnnih.gov

| Sample | Cobalt Doping (Molar %) | Relative Peroxidase-like Activity Increase | Key Finding | Reference(s) |

| Co0 | 0% | 1.0x (Baseline) | Undoped magnetoferritin has baseline peroxidase activity. | cas.cnnih.gov |

| Co60 | ~34.2% | 1.7x | Controlled cobalt doping significantly enhances catalytic activity. | cas.cnnih.gov |

Incorporation into Electrospun Nanofibers for Enhanced Adsorption Capacities

Thin Film Deposition Techniques (as implied by related applications)

Cobalt(2+);hexanoate and related cobalt carboxylates serve as versatile precursors in a variety of thin film deposition techniques. Their solubility in organic solvents and their ability to decompose cleanly into cobalt oxides or other cobalt-containing materials upon thermal or photochemical treatment make them suitable for both solution-based and vapor-phase deposition methods. These techniques are crucial for fabricating advanced materials with applications in electronics, optics, and catalysis.

Spin-Coating

Spin-coating is a widely used technique for creating uniform thin films on flat substrates. The process involves depositing a small amount of a precursor solution onto the center of a substrate, which is then spun at high speed. Centrifugal force spreads the solution, and solvent evaporation leaves a thin layer of the precursor material. Subsequent thermal treatment (annealing) is typically required to convert the precursor film into the desired metal oxide.

Cobalt carboxylates, such as cobalt 2-ethylhexanoate (B8288628) and cobalt acetate (B1210297), are effective precursors for this method. nlc-bnc.cacollectionscanada.gc.cadiva-portal.orgsciencepublishinggroup.com A solution is typically prepared by dissolving the cobalt compound in a suitable organic solvent, such as hexane (B92381) or methanol. diva-portal.orggoogle.com This solution is then spin-coated onto a substrate, like glass or fluorine-doped tin oxide (FTO). google.comscirp.org After coating, a pre-exposure bake may be performed at a low temperature to remove residual solvent before the final annealing or photolysis step. google.com The final film thickness and properties can be controlled by adjusting the solution concentration and spin-coating parameters (e.g., rotation speed and time). diva-portal.org

Research has demonstrated the successful synthesis of nanocrystalline Co₃O₄ thin films using a sol-gel spin-coating technique with cobalt acetate tetrahydrate as the precursor. scirp.orgscirp.org The films, after annealing at temperatures between 400°C and 700°C, exhibited a cubic spinel structure. scirp.orgscirp.org Similarly, composite films containing cobalt oxide nanoparticles dispersed within a silica (B1680970) matrix have been created by pyrolyzing spin-coated films containing cobalt octanoate. benthamopenarchives.com

Table 1: Research Findings on Spin-Coating using Cobalt Carboxylate Precursors

| Precursor | Solvent | Substrate | Post-Treatment | Resulting Material | Key Findings | Citation |

|---|---|---|---|---|---|---|

| Cobalt acetate tetrahydrate | Methanol | Glass | Annealing (400°C - 700°C) | Nanocrystalline Co₃O₄ | Films show a cubic spinel structure; electrical and optical properties are dependent on annealing temperature. | scirp.orgscirp.org |

| Cobalt(II) 2-ethylhexanoate | Hexane | Fluorine-doped tin oxide (FTO) | Deep-UV light exposure (12-16 hr) | Amorphous Fe₂O₃ (with iron precursor), implies potential for Co-oxides | Complete photolytic decomposition of the precursor to form an amorphous metal oxide film at room temperature. | google.com |

| Cobalt acetates/nitrates with triethanolamine | Methanol | Not specified | Heating to 500°C in various atmospheres | Co₃O₄, CoO, Co, and composite films | Phase content (Co₃O₄, CoO, Co) can be tuned by synthesis parameters and heating atmosphere. | diva-portal.orgsciencepublishinggroup.com |

| Cobalt octanoate | Sol-gel matrix | Glass | Pyrolysis at 380°C | Co₃O₄ nanoparticles in silica-zirconia matrix | Homogeneously dispersed nanoparticles (5-10 nm) in a translucent, mechanically stable hybrid glass film. | benthamopenarchives.com |

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. The choice of precursor is critical, requiring sufficient volatility and thermal stability to be transported to the reactor chamber without premature decomposition. harvard.edugoogle.com